1-phenethyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea
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Overview
Description
1-Phenethyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea is an organic compound that belongs to the class of thioureas. This compound features a unique structure combining a phenethyl group, a tetrahydrocarbazole moiety, and a thiourea functional group. The presence of these distinct structural elements imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenethyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with phenethyl isothiocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
Step 1: Dissolve 2,3,4,9-tetrahydro-1H-carbazole in ethanol.
Step 2: Add phenethyl isothiocyanate to the solution.
Step 3: Reflux the reaction mixture for several hours.
Step 4: Cool the reaction mixture and filter the precipitated product.
Step 5: Purify the product by recrystallization from ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Phenethyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiourea group can yield corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The phenethyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
1-Phenethyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-phenethyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenethyl and tetrahydrocarbazole moieties contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of key enzymes in metabolic or signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)thiourea
- 1-Methyl-2,3,4,9-tetrahydro-1H-carbazole
- 1-Phenyl-3-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea
Comparison
Compared to similar compounds, 1-phenethyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea exhibits unique properties due to the presence of the phenethyl group. This structural feature enhances its lipophilicity and binding affinity to certain molecular targets, making it more effective in specific applications. Additionally, the thiourea group provides distinct reactivity compared to urea derivatives, allowing for a broader range of chemical modifications and applications.
Properties
IUPAC Name |
1-(2-phenylethyl)-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3S/c26-22(23-13-12-16-6-2-1-3-7-16)24-15-17-10-11-21-19(14-17)18-8-4-5-9-20(18)25-21/h1-3,6-7,10-11,14,25H,4-5,8-9,12-13,15H2,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEJSORHXYWNRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=S)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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